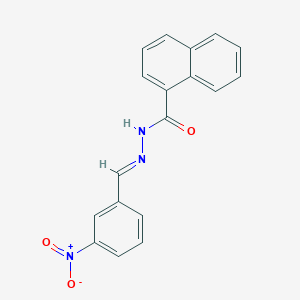![molecular formula C18H15N3O4 B5573868 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5573868.png)
4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10625597 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical Properties
Research has focused on the synthesis of 4-substituted benzylidene-2-phenyl-5-oxazolones, including compounds with structures similar to 4-[4-(dimethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one, to study their nonlinear optical properties using techniques like Z-scan. These studies reveal significant insights into the electron transfer mechanisms within these molecules and their potential applications in photonics and electronics due to their large nonlinearities stemming from delocalized π-electron distributions (Murthy et al., 2010).
Molecular Docking and Bioassay Studies
While some derivatives have been studied for their molecular docking and bioassay capabilities, particularly as cyclooxygenase-2 inhibitors, research indicates that specific compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide exhibit no significant inhibition potency for cyclooxygenase enzymes. This highlights the importance of structural variation in determining the bioactivity of these compounds (Al-Hourani et al., 2016).
Photophysical and Electroluminescent Properties
Investigations into the photophysical properties of push-pull oxazolones derivatives, including those similar to the chemical , show high two-photon absorption cross-sections, making them suitable for applications in nonlinear optics and as fluorophores in imaging technologies. These compounds exhibit high emission quantum yields, indicative of their potential in advanced photonic and electronic devices (Rodrigues et al., 2012).
Electrochemical Behavior
Research on related compounds, such as unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, has explored their electrochemical behavior in protic media, revealing insights into reduction mechanisms and the potential for cyclic hydroxamic acid formation. Such studies contribute to the understanding of electrochemical properties relevant to the development of electroactive materials and sensors (David et al., 1995).
Tautomerism and Metal Complexation
The study of 2-acylmethyl-2-oxazolines demonstrates the role of tautomerism and metal complexation in determining the physical properties of these compounds, which could inform the design of novel coordination compounds with specific optical or catalytic functions (Jones et al., 2013).
Propriétés
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)10-16-18(22)25-17(19-16)13-4-3-5-15(11-13)21(23)24/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZONVMYHSLGN-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-3-(2-methoxybenzyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573788.png)
![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5573795.png)
![8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5573815.png)

![1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5573830.png)
![5-[4-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5573837.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzoate](/img/structure/B5573859.png)
![2-benzyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5573865.png)
![2-{[(2,4-difluorobenzyl)oxy]carbonyl}benzoic acid](/img/structure/B5573869.png)
![1-(ethylsulfonyl)-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5573877.png)
![2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573893.png)
![(1S*,5R*)-3-[(1-isopropyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573895.png)

![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)
